molecular formula C10H19N3O2 B10851556 N5-(1-iminopent-3-enyl)-L-ornithine

N5-(1-iminopent-3-enyl)-L-ornithine

Cat. No.: B10851556
M. Wt: 213.28 g/mol
InChI Key: CIYWWIHMEYBDFA-HFSLJOEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO) is a mechanism-based, isoform-selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical for synthesizing nitric oxide (NO) in neurological and vascular systems. L-VNIO irreversibly inactivates nNOS through a process dependent on NADPH, O₂, and Ca²⁺/calmodulin, with a reported inhibition constant $ KI = 90 \, \text{nM} $ and inactivation rate $ k{\text{inact}} = 0.078 \, \text{min}^{-1} $ . Its selectivity arises from structural interactions near the heme cofactor, where the unsaturated vinyl group facilitates covalent modification or heme loss, rendering nNOS nonfunctional . Unlike competitive inhibitors, L-VNIO’s mechanism-based action ensures prolonged suppression of NO overproduction, making it a therapeutic candidate for conditions like stroke and neurodegenerative diseases .

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(2S)-2-amino-5-[[(E)-1-aminopent-2-enylidene]amino]pentanoic acid

InChI

InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h3,6,8H,2,4-5,7,11H2,1H3,(H2,12,13)(H,14,15)/b6-3+/t8-/m0/s1

InChI Key

CIYWWIHMEYBDFA-HFSLJOEWSA-N

Isomeric SMILES

CC/C=C/C(=NCCC[C@@H](C(=O)O)N)N

Canonical SMILES

CCC=CC(=NCCCC(C(=O)O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar N5-(1-Iminoalkyl)-L-ornithine Derivatives

L-VNIO belongs to the N5-(1-iminoalkyl)-L-ornithine family, which includes analogs with varying alkyl chain lengths and saturation. Key comparisons are summarized below:

Inhibition Potency and Isoform Selectivity

Compound nNOS $ K_i \, (\mu\text{M}) $ eNOS $ K_i \, (\mu\text{M}) $ iNOS $ K_i \, (\mu\text{M}) $ Selectivity (nNOS vs. eNOS/iNOS)
L-VNIO 0.09 1.8 >100 20-fold vs. eNOS; >1,000-fold vs. iNOS
Methyl-L-NIO 1.2 3.5 6.0 3-fold vs. eNOS; 5-fold vs. iNOS
Ethyl-L-NIO (saturated) 2.5 5.0 12.0 2-fold vs. eNOS; 5-fold vs. iNOS
L-NIO (N5-(1-iminoethyl)) 1.7 3.0 4.0 <2-fold selectivity
  • Key Findings: L-VNIO exhibits unmatched nNOS selectivity due to its vinyl group, which enables mechanism-based heme destruction . Saturated analogs (e.g., ethyl-L-NIO) show reduced potency and lack irreversible inactivation, highlighting the necessity of the allyl moiety for covalent modification . Shorter-chain derivatives like L-NIO are nonselective, inhibiting all NOS isoforms comparably .

Structural Determinants of Activity

  • Vinyl Group : The α,β-unsaturated bond in L-VNIO positions the allyl moiety near the heme iron, enabling epoxidation or radical-mediated heme loss .
  • Chain Length: Increasing alkyl chain length (e.g., pentyl or hexyl) shifts selectivity toward dimethylarginine dimethylaminohydrolase (DDAH-1) over NOS, as seen in $ N^5$-(1-iminopentyl)-L-ornithine ($ K_i $ for DDAH-1 = 7.5 µM vs. nNOS >1,900 µM) .
  • Stereochemistry: D-VNIO (D-enantiomer) fails to inactivate nNOS, underscoring the importance of L-configuration for binding .

Comparison with Non-Ornithine-Based NOS Inhibitors

L-Thiocitrulline

  • Acts as a reversible heme ligand, inhibiting nNOS with $ K_i = 0.4 \, \mu\text{M} $, but lacks isoform selectivity .

S-Alkyl-L-Thiocitrullines

  • Moderate nNOS selectivity (up to 50-fold) via hydrophobic interactions, but potency ($ K_i = 0.1–1 \, \mu\text{M} $) is inferior to L-VNIO .

1400W (iNOS-Selective Inhibitor)

  • Targets iNOS with $ K_i = 7 \, \text{nM} $, demonstrating the feasibility of isoform-specific design but irrelevant to nNOS .

Dual-Target Inhibitors: NOS and DDAH-1

L-VNIO and its homologs also inhibit DDAH-1, an enzyme regulating endogenous NOS inhibitors (e.g., ADMA):

Compound DDAH-1 $ IC_{50} \, (\mu\text{M}) $ nNOS $ K_i \, (\mu\text{M}) $ Selectivity
L-VNIO 13 0.09 nNOS >> DDAH-1
N5-(1-Iminopropyl)-L-ornithine 52 3.0 Dual-target
N5-(1-Iminopentyl)-L-ornithine 7.5 >1,900 DDAH-1 >> nNOS
  • Implications: Longer alkyl chains enhance DDAH-1 affinity, enabling tailored polypharmacology for NO dysregulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.